N-(4-CHLOROPHENETHYL)-N'-PHENETHYLTHIOUREA
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Overview
Description
N-(4-Chlorophenethyl)-N’-phenethylthiourea is an organic compound that belongs to the class of thioureas Thioureas are sulfur analogs of ureas, where the oxygen atom is replaced by a sulfur atom This compound is characterized by the presence of a chlorophenethyl group and a phenethyl group attached to the thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenethyl)-N’-phenethylthiourea can be achieved through several methods. One common approach involves the reaction of 4-chlorophenethylamine with phenethyl isothiocyanate. The reaction typically takes place in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The reaction proceeds as follows:
4-Chlorophenethylamine+Phenethyl isothiocyanate→N-(4-Chlorophenethyl)-N’-phenethylthiourea
The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of N-(4-Chlorophenethyl)-N’-phenethylthiourea can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as cobalt complexes, can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenethyl)-N’-phenethylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
N-(4-Chlorophenethyl)-N’-phenethylthiourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenethyl)-N’-phenethylthiourea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methylphenethyl)-N’-phenethylthiourea
- N-(4-Bromophenethyl)-N’-phenethylthiourea
- N-(4-Fluorophenethyl)-N’-phenethylthiourea
Uniqueness
N-(4-Chlorophenethyl)-N’-phenethylthiourea is unique due to the presence of the chlorophenethyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-3-(2-phenylethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2S/c18-16-8-6-15(7-9-16)11-13-20-17(21)19-12-10-14-4-2-1-3-5-14/h1-9H,10-13H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNWUKVVLFANPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NCCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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